REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[N:11]([CH3:12])[CH:10]=[CH:9][C:5]2=[N+:6]([O-])[CH:7]=1.[C:13](#[N:15])C.C(N(CC)CC)C.C[Si](C#N)(C)C>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]2[N:11]([CH3:12])[CH:10]=[CH:9][C:5]2=[N:6][C:7]=1[C:13]#[N:15]
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Name
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6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine 4-oxide
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Quantity
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42.8 kg
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Type
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reactant
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Smiles
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BrC=1C=C2C(=[N+](C1)[O-])C=CN2C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
|
|
Quantity
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100 kg
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Type
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reactant
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Smiles
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C(C)#N
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Name
|
|
Quantity
|
80 kg
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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81.6 kg
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Type
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reactant
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Smiles
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C[Si](C)(C)C#N
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Control Type
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UNSPECIFIED
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Setpoint
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10 (± 5) °C
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Type
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CUSTOM
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Details
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After stirring for 10 hours at this temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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the mixture was distilled at 45° C. to a volume of about 110 L (2.5 L/kg)
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Type
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ADDITION
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Details
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More ACN (80 kg) was added
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Type
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DISTILLATION
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Details
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the mixture was again distilled at 45° C. to a volume of about 110 L
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Type
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TEMPERATURE
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Details
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while maintaining the temperature of the mixture below 25° C
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Type
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TEMPERATURE
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Details
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The reaction mixture was gradually heated to 70±5° C
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Type
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CUSTOM
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Details
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the starting material was consumed
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to 10±5° C
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Type
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ADDITION
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Details
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A 20% aqueous K2CO3 solution (260 kg) was added
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Type
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STIRRING
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Details
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the mixture was stirred at 10±5° C. for 1 hour
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Duration
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1 h
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Type
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FILTRATION
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Details
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The resulting precipitate was filtered
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Type
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WASH
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Details
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The reactor was rinsed with a 2.3% aqueous K2CO3 solution (133 kg)
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Type
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WASH
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Details
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to wash the filter cake, which
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Type
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WAIT
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Details
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was slurried in water (180 kg) for 30 minutes
|
Duration
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30 min
|
Type
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FILTRATION
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Details
|
filtered
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Type
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WAIT
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Details
|
The filter cake was again slurried in water (180 kg) for 30 minutes
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Duration
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30 min
|
Type
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FILTRATION
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Details
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filtered
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Type
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ADDITION
|
Details
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The filtered solids were dispersed in a solution of DCM (1166 kg) and THF (156 kg)
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Type
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STIRRING
|
Details
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The mixture was stirred for 2 hours at 30±5° C
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Duration
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2 h
|
Type
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ADDITION
|
Details
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Activated carbon (7.0 kg, 0.16 kg/kg) was added
|
Type
|
STIRRING
|
Details
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the mixture was stirred at 30±5° C. for 2 hours
|
Duration
|
2 h
|
Type
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FILTRATION
|
Details
|
filtered through a pad of Celite under pressure
|
Type
|
WASH
|
Details
|
The reactor was rinsed with DCM (200 kg)
|
Type
|
WASH
|
Details
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to wash the filter cake
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Type
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DISTILLATION
|
Details
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The combined filtrate was distilled at 40±5° C. to a volume of about 170 L
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Type
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ADDITION
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Details
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Next, n-heptane (120 kg) was added to the mixture, which
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Type
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CONCENTRATION
|
Details
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was concentrated by distillation at 40±5° C. to a volume of about 170 L
|
Type
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ADDITION
|
Details
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More n-heptane (238 kg) was added to the mixture
|
Type
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TEMPERATURE
|
Details
|
The slurry was cooled to 5±5° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered under pressure
|
Type
|
WASH
|
Details
|
the filter cake was washed with n-heptane (68 kg) from the reactor
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Type
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WASH
|
Details
|
rinse
|
Type
|
CUSTOM
|
Details
|
The wet cake was dried under vacuum at 40° C. for 20 hours
|
Duration
|
20 h
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NC1C#N)C=CN2C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.2 kg | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |